Mu conotoxin GIIIA, derived from the venom of the marine cone snail Conus geographus, is a peptide known for its ability to selectively block sodium channels in muscle tissues. This compound is classified as a neurotoxin, specifically targeting voltage-gated sodium channels, which play a crucial role in the propagation of action potentials in excitable tissues such as muscles and nerves. The unique mechanism of action and specificity of mu conotoxin GIIIA make it a valuable tool in pharmacological research and potential therapeutic applications.
Mu conotoxin GIIIA is sourced from the venom of Conus geographus, a species of cone snail found in tropical waters. This peptide belongs to a larger family of conotoxins, which are small, disulfide-rich peptides produced by cone snails. These compounds are classified based on their structure and biological activity, with mu conotoxins specifically inhibiting sodium channels.
The synthesis of mu conotoxin GIIIA can be achieved through solid-phase peptide synthesis methods. This approach involves the stepwise assembly of amino acids on a solid support, allowing for the formation of disulfide bridges that are critical for the structural integrity of the peptide.
Mu conotoxin GIIIA has a well-defined molecular structure characterized by several key features:
Mu conotoxin GIIIA participates in various chemical reactions primarily related to its binding interactions with sodium channels:
The mechanism by which mu conotoxin GIIIA operates involves its specific binding to voltage-gated sodium channels:
Mu conotoxin GIIIA possesses distinct physical and chemical properties that influence its behavior in biological systems:
Mu conotoxin GIIIA has several scientific applications:
μ-Conotoxin GIIIA (μ-GIIIA) is a neurotoxic peptide isolated from the venom of the piscivorous marine snail Conus geographus, a species responsible for human fatalities due to its potent venom cocktail [2] [7]. This species employs a "lightning-strike cabal" strategy for prey immobilization, where μ-GIIIA acts as a key paralytic component. It selectively inhibits skeletal muscle voltage-gated sodium channels (VGSCs), causing rapid neuromuscular blockade in fish prey by preventing action potential propagation [2] [4]. The venom contains >100 bioactive peptides, with μ-conotoxins contributing to immediate prey paralysis through precise ion channel targeting. This evolutionary adaptation allows the slow-moving snail to capture fast-swimming fish efficiently [7] [9].
Table 1: Key Features of μ-Conotoxin GIIIA
Characteristic | Detail |
---|---|
Biological Source | Conus geographus (geographic cone snail) |
Prey Specialization | Piscivorous (fish-hunting) |
Venom Strategy | "Lightning-strike cabal" (immediate paralysis) |
Molecular Weight | 2609.08 Da |
Amino Acid Sequence | RDCCT⁽ᴴʸᴾ⁾K⁽ᴴʸᴾ⁾KCKDRQCK⁽ᴴʸᴾ⁾QRCCA-NH₂ (Disulfide bonds: Cys³-Cys¹⁵, Cys⁴-Cys²⁰, Cys¹⁰-Cys²¹) |
Post-Translational Mods | 3 hydroxyproline residues (Hyp⁶, Hyp⁷, Hyp¹⁷), C-terminal amidation |
μ-Conotoxin GIIIA belongs to the M-superfamily of conotoxins, characterized by a conserved cysteine framework (CC–C–C–CC) and six cysteine residues forming three disulfide bonds [4] [7]. It is classified within the "Maxi-M" branch (specifically M-4) due to its length (22 amino acids) and disulfide connectivity (Cys¹-Cys⁴, Cys²-Cys⁵, Cys³-Cys⁶ in standardized notation) [4] [8]. The M-superfamily is ubiquitously present in Conus venom and subdivided into five branches (M-1 to M-5) based on loop 3 residues between Cys⁴ and Cys⁵ [4]. Unlike μO-conotoxins (gating modifiers), μ-conotoxins like GIIIA are pore blockers that bind to Site 1 of VGSCs, competing with tetrodotoxin (TTX) for overlapping binding sites in the outer vestibule [7] [8]. This distinguishes them from κM-conotoxins (potassium channel blockers) and ψ-conotoxins (nicotinic acetylcholine receptor antagonists) in the same superfamily [4].
Table 2: M-Superfamily Classification
Branch | Category | Representative Toxins | Cysteine Pattern | Biological Target |
---|---|---|---|---|
M-1/2/3 | Mini-M | mr3e, tx3a | CC–C–C–CC | Undefined (non-sodium) |
M-4 | Maxi-M (μ) | μ-GIIIA, μ-SmIIIA | CC–C–C–CC | Naᵥ1.4 (sodium channel) |
M-5 | Maxi-M (κM/ψ) | κM-RIIIK | CC–C–C–CC | Kᵥ1.2 / nAChR |
μ-GIIIA is a high-affinity antagonist of the skeletal muscle sodium channel subtype Naᵥ1.4, with an IC₅₀ of ~1.5 μM in heterologous expression systems [5] [6]. Its blockade is voltage-independent and irreversible under physiological conditions, effectively inhibiting ion flux by sterically occluding the pore's outer vestibule [7] [8]. Key pharmacological attributes include:
Table 3: Key Residues in μ-GIIIA for Naᵥ1.4 Blockade
Residue Position | Role in Naᵥ1.4 Blockade | Effect of Mutation (Ala/Lys) |
---|---|---|
Arg¹³ | Forms salt bridges with Naᵥ1.4 Glu₇₅₈/Asp₇₆₂; critical for binding | >100-fold potency loss |
Lys¹¹ | Stabilizes pore interaction via hydrogen bonding | 10-fold potency loss |
Hyp¹⁷ | Maintains loop conformation; H-bonding with channel | Moderate potency reduction |
Cys¹⁰–Cys²¹ (bridge) | Anchors C-terminus to β-strand; highest impact on structure | 230-fold IC₅₀ increase |
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